5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a hydroxyethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
- 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
- 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole
- 5-Aminoimidazole-4-carbonitrile
Comparison:
- 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group, which may affect its reactivity and biological activity.
- 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole: Contains a chloroethyl group, which can undergo different substitution reactions compared to the hydroxyethyl group.
- 5-Aminoimidazole-4-carbonitrile: Lacks the hydroxyethyl group, which may result in different solubility and reactivity properties.
The uniqueness of 5-Amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-(2-hydroxyethyl)imidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-3-5-6(8)10(1-2-11)4-9-5/h4,11H,1-2,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPCBAOEGJSMMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CCO)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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